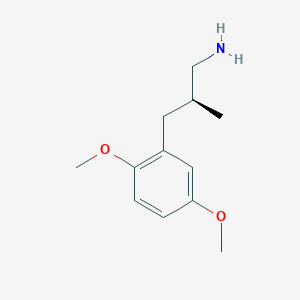
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is a chemical compound commonly known as DOM. It is a psychoactive drug that belongs to the family of phenethylamines. DOM is known for its hallucinogenic effects and has been used in scientific research to study the mechanism of action and physiological effects of hallucinogens.
作用機序
DOM acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. It also has affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C. The exact mechanism of action of DOM is not fully understood, but it is thought to involve the modulation of neurotransmitter release and signaling pathways in the brain.
Biochemical and Physiological Effects:
DOM has been found to induce a range of biochemical and physiological effects in the body, including changes in heart rate, blood pressure, body temperature, and respiration. It also affects the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These effects are responsible for the hallucinogenic and psychoactive effects of the drug.
実験室実験の利点と制限
DOM has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined mechanism of action, which makes it useful for studying the effects of hallucinogens on the brain. However, the psychoactive effects of the drug can make it difficult to conduct experiments in humans, and the potential for abuse and addiction limits its use in clinical research.
将来の方向性
There are several future directions for research on DOM and other hallucinogens. One area of interest is the potential therapeutic applications of these drugs for the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Another area of research is the development of new compounds that have similar effects to DOM but with fewer side effects and less potential for abuse. Finally, there is a need for further research into the long-term effects of hallucinogens on the brain and the potential risks associated with their use.
合成法
The synthesis of DOM involves the reaction between 2,5-dimethoxybenzaldehyde and nitroethane, followed by reduction with sodium borohydride to produce the intermediate 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reacted with methylamine to produce DOM.
科学的研究の応用
DOM has been used in scientific research to study the mechanism of action and physiological effects of hallucinogens. It has been found that DOM acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. Studies have also shown that DOM can induce long-lasting changes in the brain, which may have therapeutic potential for the treatment of certain psychiatric disorders.
特性
IUPAC Name |
(2S)-3-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZSZDXDAMOVSG-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC(=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2420555.png)
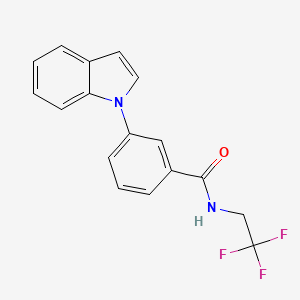
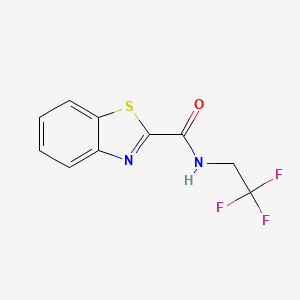
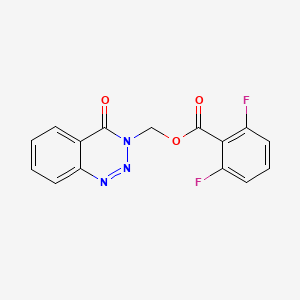

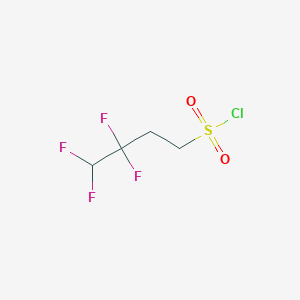
![(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile](/img/structure/B2420565.png)


![2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B2420568.png)
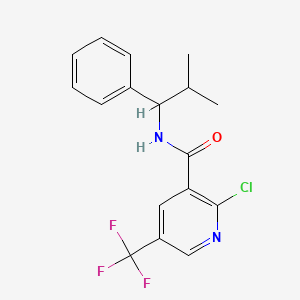
![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)